molecular formula C20H26N4O3 B2916189 Tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate CAS No. 2416230-08-3

Tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2916189
CAS No.: 2416230-08-3
M. Wt: 370.453
InChI Key: PNRCOMQSSPVQJA-UHFFFAOYSA-N
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Description

Tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[321]octane-8-carboxylate is a complex organic compound featuring a tert-butyl group, an oxazole ring, and a diazabicyclo octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multi-step organic synthesis. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the diazabicyclo octane moiety and finally the tert-butyl ester group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group on the oxazole ring can be oxidized to form nitro derivatives.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form corresponding amines.

    Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is often used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Nitro derivatives of the oxazole ring.

    Reduction: Amines derived from the oxazole ring.

    Substitution: Carboxylic acids from the hydrolysis of the tert-butyl ester group.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[321]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful tool for investigating the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicinal chemistry, tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is of interest due to its potential as a pharmacophore. It can be used as a starting point for the development of new drugs targeting specific biological pathways, such as those involved in cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-[4-(3-nitro-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
  • Tert-butyl 3-[4-(3-hydroxy-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Uniqueness

Tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is unique due to the presence of the amino group on the oxazole ring, which provides additional reactivity and potential for functionalization. This distinguishes it from similar compounds that may have different substituents on the oxazole ring, leading to different chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-20(2,3)26-19(25)24-15-8-9-16(24)12-23(11-15)14-6-4-13(5-7-14)17-10-18(21)22-27-17/h4-7,10,15-16H,8-9,11-12H2,1-3H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRCOMQSSPVQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CN(C2)C3=CC=C(C=C3)C4=CC(=NO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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